N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring dual 4-fluorophenyl substituents. The core structure includes a 6-oxo-1,6-dihydropyridine ring, with a carboxamide group at position 3 and a 4-fluorophenylmethyl group at position 1. This compound is hypothesized to exhibit biological activity related to protease inhibition, given structural similarities to Trypanosoma cruzi proteasome inhibitors described in recent literature . Its synthesis likely involves amide coupling reactions using reagents such as HATU and DIPEA in DMF, analogous to methods reported for related pyridazinone and pyridine derivatives .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-15-4-1-13(2-5-15)11-23-12-14(3-10-18(23)24)19(25)22-17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAJGGHBLMXROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is distinguished by its dual 4-fluorophenyl groups. Key analogs and their substituent differences include:
Substituent Effects :
Physicochemical Properties
- Lipophilicity : The trifluoromethyl analog () has higher logP due to the CF₃ group, while the target compound’s dual fluorine atoms balance lipophilicity and polarity .
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